Trineophyltin hydride

描述

Historical Context and Evolution of Organotin Hydride Research

The field of organotin chemistry dates back to 1849 with the work of Edward Frankland, who first isolated diethyltin (B15495199) diiodide. lupinepublishers.comwikipedia.org The subsequent development of Grignard reagents in the early 1900s provided a crucial method for forming tin-carbon bonds, significantly accelerating research in this area. wikipedia.org

The specific sub-field of organotin hydrides began to develop more extensively in 1947, when Finholt, Schlesinger, and their collaborators demonstrated the reduction of organotin chlorides to their corresponding hydrides using lithium aluminum hydride. scispace.comucl.ac.uk This breakthrough made organotin hydrides like trimethyltin (B158744) hydride, dimethyltin (B1205294) hydride, and methylstannane more accessible for study. scispace.com Throughout the 1950s, this reduction method was widely applied to produce a variety of alkyl and aryl tin hydrides. scispace.com

Early research quickly established that organotin hydrides are valuable reagents in organic synthesis, particularly for the reduction of organic halides and for hydrostannation—the addition of a tin-hydrogen bond across a multiple bond. numberanalytics.comucl.ac.ukgelest.com Most of these reactions proceed through a homolytic chain mechanism, often initiated by radical initiators like azobisisobutyronitrile (AIBN) or by photolysis. ucl.ac.ukgelest.com The versatility of these compounds has led to their use in a wide array of chemical transformations. acs.org

Significance of Steric Hindrance in Organotin Chemistry

Steric hindrance, the spatial arrangement of atoms and groups within a molecule that impedes chemical reactions, is a critical factor governing the behavior of organotin compounds. The size of the organic ligands attached to the tin atom can dramatically alter the compound's reactivity and the stereochemical outcome of its reactions. conicet.gov.ararkat-usa.org Generally, larger, bulkier ligands decrease the reactivity of the tin center by physically obstructing the approach of other molecules. nih.govrsc.org

Influence of Bulky Ligands on Reactivity

The reactivity of organotin compounds is significantly affected by the steric bulk of the ligands attached to the tin atom. nih.govconicet.gov.ar An increase in the size of these organic groups can hinder the approach of reactants to the tin center, thereby slowing down the reaction rate. nih.govsemanticscholar.org For instance, in reactions involving the transfer of a hydrogen atom from the organotin hydride, bulkier ligands can impede this transfer process. conicet.gov.ar

This effect is evident when comparing the reaction times of various organotin hydrides in cyclohydrostannation reactions. As the steric volume of the ligands increases, longer reaction times are generally required. For example, the reaction of tri-n-butyltin hydride with certain unsaturated esters is complete in 24-48 hours, whereas the more sterically hindered trineophyltin hydride requires 72 hours to react with less substituted esters and fails to react at all with more crowded ones under similar conditions. scielo.br This demonstrates that steric volume can be a dominant factor controlling the reactivity of these hydrides. scielo.br

Table 1: Effect of Steric Hindrance on Reaction Time in Cyclohydrostannation

| Organotin Hydride | Ligand | Relative Steric Bulk | Reaction Time (Unsaturated Esters) |

|---|---|---|---|

| Tri-n-butyltin hydride | n-Butyl | Less Bulky | 24 - 48 hours scielo.br |

| Triphenyltin (B1233371) hydride | Phenyl | Moderately Bulky | 48 - 72 hours scielo.br |

| This compound | Neophyl | Highly Bulky | 72 hours (less substituted) to no reaction (more substituted) scielo.br |

Influence of Bulky Ligands on Stereoselectivity

While bulky ligands tend to decrease reactivity, they often enhance the stereoselectivity of a reaction. conicet.gov.ararkat-usa.orgconicet.gov.ar By creating a more defined and constrained steric environment around the tin center, bulky groups can favor the formation of one stereoisomer over another. conicet.gov.arsemanticscholar.org

In the radical addition of organotin hydrides to alkynes (hydrostannation), the use of hydrides with bulky ligands like neophyl or triptycyl can lead to high, and sometimes complete, stereoselectivity. conicet.gov.arconicet.gov.ar For example, in the cyclohydrostannation of a specific dimethacrylate, the use of this compound results in the formation of one diastereomer in a 62% proportion, a higher selectivity compared to less bulky hydrides like tri-n-butyltin hydride (48%) and triphenyltin hydride (37%). semanticscholar.orgscielo.br This increased selectivity is attributed to the combination of the slower reaction rate and the significant steric bulk of the neophyl groups, which better differentiates the energetic pathways leading to different stereoisomers. semanticscholar.orgscielo.br

Table 2: Influence of Ligand Bulk on Diastereoselectivity in a Cyclohydrostannation Reaction

| Organotin Hydride | Major Diastereomer Proportion |

|---|---|

| Triphenyltin hydride | 37% scielo.br |

| Tri-n-butyltin hydride | 48% scielo.br |

| This compound | 62% scielo.br |

This compound within the Class of Organotin Hydrides

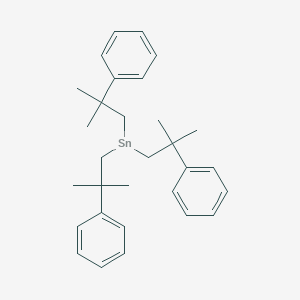

This compound, with the chemical formula (C₁₀H₁₃)₃SnH, is a prominent example of a sterically hindered organotin hydride. The neophyl ligand, PhC(CH₃)₂CH₂-, is exceptionally bulky, which imparts unique properties to the molecule. This significant steric shielding around the tin atom makes this compound and its derivatives less reactive in certain contexts compared to analogues with smaller ligands like n-butyl or even phenyl groups. conicet.gov.arscielo.br

However, this reduced reactivity is often coupled with enhanced stability and stereoselectivity. conicet.gov.arresearchgate.net Vinylstannanes, for example, which are synthesized via hydrostannation, are found to be more stable when prepared with bulky organotin hydrides like this compound. conicet.gov.arresearchgate.net The steric bulk of the neophyl groups is a key factor in directing the stereochemical outcome of its reactions, often leading to a higher preference for a single product isomer. conicet.gov.arscielo.brmdpi.org Therefore, this compound serves as a valuable tool in organic synthesis when high stereoselectivity is required, and its slower reaction rate can be tolerated or is advantageous. conicet.gov.armdpi.org

属性

InChI |

InChI=1S/3C10H13.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;/h3*4-8H,1H2,2-3H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDXVVHZWRFINX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)CC(C)(C)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274801 | |

| Record name | CTK2A9431 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63353-12-8 | |

| Record name | CTK2A9431 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Trineophyltin Hydride

Precursor Synthesis Routes

The primary precursors for trineophyltin hydride are trineophyltin halides, which are synthesized through the alkylation of a tin(IV) halide.

The most common precursor, trineophyltin chloride, is prepared from the reaction of tin(IV) chloride (stannic chloride) with a suitable neophyl organometallic reagent. lookchem.com The reaction involves the displacement of chloride ions on the tin center with neophyl groups. Other trineophyltin halides, such as the bromide and iodide, can also be synthesized, often from the corresponding trineophyltin precursor. For instance, trineophyltin iodide can be prepared by treating trineophyltin hydroxide (B78521) with hydriodic acid. lookchem.com

A typical laboratory-scale synthesis involves the slow addition of an ether solution of stannic chloride to a Grignard reagent prepared from neophyl chloride and magnesium. lookchem.com The reaction mixture is often refluxed and then left to stand to ensure complete reaction before workup. lookchem.com This process yields a mixture of tetraneophyltin and trineophyltin chloride. lookchem.com

Alkylation of tin(IV) halides is a fundamental method for creating carbon-tin bonds. The commercial production of many organotin compounds begins with the alkylation of tin(IV) chloride using organoaluminum compounds (R₃Al) or Grignard reagents (RMgX). uu.nlchemie-brunschwig.ch

In the context of trineophyltin halide synthesis, the Grignard reaction is a well-established method. lookchem.comconicet.gov.ar A Grignard reagent, neophylmagnesium chloride, is formed by reacting neophyl chloride with magnesium metal in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). lookchem.comchemie-brunschwig.ch This organomagnesium compound then acts as a nucleophile, attacking the electrophilic tin center of tin(IV) chloride to form the C-Sn bond. chemie-brunschwig.chconicet.gov.ar The stoichiometry of the reactants can be controlled to influence the degree of alkylation, though mixtures of products like tetraneophyltin and trineophyltin chloride are common. lookchem.com

Table 1: Representative Alkylation Reaction for Trineophyltin Chloride Synthesis

| Reactants | Reagents/Solvents | Product(s) | Reference |

|---|---|---|---|

| Neophyl chloride, Magnesium | Diethyl ether | Neophylmagnesium chloride (Grignard reagent) | lookchem.com |

Reduction Protocols for Hydride Generation

The conversion of the stable trineophyltin halide precursor to the reactive this compound is achieved through reduction. This critical step involves the replacement of the halide with a hydride ion from a suitable reducing agent.

Lithium aluminum hydride (LiAlH₄) is a powerful and widely used reducing agent for the synthesis of organotin hydrides from their corresponding halides. scielo.brthieme-connect.desaskoer.ca The reduction of trineophyltin chloride with LiAlH₄ is a common and effective method for preparing this compound. scielo.brresearcher.life

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or THF, under an inert atmosphere to prevent the reaction of LiAlH₄ with moisture. thieme-connect.demasterorganicchemistry.com The organotin halide is treated with a solution of lithium aluminum hydride, and after the reaction is complete, a careful workup procedure involving hydrolysis is performed to decompose the excess hydride and aluminum salts. thieme-connect.de LiAlH₄ is capable of reducing various carboxylic acid derivatives, amides, and epoxides, highlighting its strong reducing power. saskoer.camasterorganicchemistry.com

Table 2: General Protocol for Reduction of Organotin Halides with LiAlH₄

| Substrate | Reducing Agent | Solvent | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| Triphenyltin (B1233371) chloride | LiAlH₄ | Diethyl ether | 0°C to room temperature, N₂ atmosphere | Triphenyltin hydride | thieme-connect.de |

While LiAlH₄ is effective, its high reactivity necessitates strict anhydrous conditions. thieme-connect.de This has led to the exploration of other reducing agents.

Sodium Borohydride (B1222165) (NaBH₄): This reagent is less reactive than LiAlH₄ and can be used in some cases, although it may require different solvent systems like glyme ethers to achieve the reduction of organotin chlorides. thieme-connect.dechemistrysteps.com

Silanes: Organosilanes, such as polymethylhydrosiloxane (B1170920) (PMHS) and tris(trimethylsilyl)silane (B43935) (TTMSS), have emerged as alternatives to tin hydrides in radical reactions, partly due to the lower toxicity of silicon-containing byproducts. organic-chemistry.orgorganic-chemistry.orgpsu.edu TTMSS, in particular, has a Si-H bond strength (79 kcal/mol) that is comparable to the Sn-H bond in tributyltin hydride (74 kcal/mol), making it a suitable substitute reducing agent in many radical chain reactions. organic-chemistry.orgorganic-chemistry.org

Sodium/Naphthalene System: An alternative route to generate an organotin anion for subsequent reaction has been demonstrated in the synthesis of trineophyltin deuteride (B1239839). Trineophyltin chloride is treated with a sodium/naphthalene complex to form (trineophylstannyl)sodium, which is then quenched with deuterium (B1214612) oxide to yield the deuterated product with high efficiency (93% yield). datapdf.comacs.org This method could theoretically be adapted to produce the hydride by quenching with water.

Other Complex Metal Hydrides: Ternary complex hydrides, such as Li₄RuH₆ and Ba₂RuH₆, are being investigated for applications like ammonia (B1221849) synthesis and represent a class of advanced hydride materials. dicp.ac.cn While not directly used for this compound synthesis, their study expands the field of hydride chemistry. Lithium tri(t-butoxy)aluminum hydride, a modified and less reactive version of LiAlH₄, is used to selectively reduce acid chlorides to aldehydes, demonstrating the tunability of hydride reagents. chemistrysteps.commasterorganicchemistry.com

Optimization of Synthetic Pathways

Optimizing the synthesis of this compound involves considerations of yield, purity, reaction time, and safety. Research into the hydrostannation reactions where this compound is used provides insights into reaction conditions. For example, studies have compared palladium-catalyzed versus free-radical-initiated (AIBN or triethylboron) additions of the hydride to alkynones, achieving high yields (80-96%) under palladium catalysis. acs.orgresearcher.life

The use of microwave irradiation has been shown to dramatically reduce reaction times in the synthesis of macrocycles using organotin hydrides, suggesting a potential avenue for optimizing the synthesis of the hydride itself or its subsequent reactions. sciforum.net Furthermore, the development of synthetic methods that avoid highly toxic reagents or that allow for easier purification of the final product are key areas of optimization. organic-chemistry.orgorganic-chemistry.org The choice of synthetic route—for instance, the Grignard-based precursor synthesis followed by LiAlH₄ reduction—is a well-trodden path, but exploring alternative reagents and conditions continues to be an area of interest for improving efficiency and selectivity. lookchem.comscielo.brbvsalud.orgnih.gov

Yield Enhancement Strategies

Maximizing the yield of this compound is crucial for its practical application in organic synthesis. Several strategies can be employed to enhance the efficiency of its preparation.

A key factor in achieving high yields is the choice and handling of reagents and reaction conditions. When using the sodium borohydride reduction of bis(trineophyltin)oxide, the use of a stabilized aqueous solution of NaBH₄ in a two-phase system with an inert organic solvent has been shown to be highly effective, leading to almost quantitative yields. google.com The patent for this method also suggests that the addition of accelerators, such as thioglycolic acid, can further improve the reaction rate and efficiency. google.com

Optimization of reaction parameters such as temperature and reaction time is another critical aspect. For instance, in the reduction of trineophyltin chloride with lithium aluminum hydride, careful control of the reaction temperature is necessary to prevent side reactions. Monitoring the progress of the reaction, for example by observing the disappearance of the Sn-H absorption in the infrared (IR) spectrum, allows for the determination of the optimal reaction time. conicet.gov.ar

Furthermore, the purity of the starting materials, particularly the trineophyltin chloride or oxide, directly impacts the yield and purity of the final product. Ensuring the absence of impurities that could interfere with the reduction process is essential for achieving high yields.

Purity and Isolation Techniques

The isolation and purification of this compound are critical steps to obtain a reagent of sufficient quality for subsequent stereoselective reactions. The stability of this compound allows for its purification using standard laboratory techniques.

Following the synthesis, the initial workup typically involves separating the organic phase containing the product from the aqueous phase. google.com The solvent is then removed under reduced pressure. scielo.br A significant advantage of the method starting from bis(trineophyltin)oxide and sodium borohydride is that it can yield a product of high purity that may not require further purification steps. google.com

However, when necessary, column chromatography is a common and effective method for purifying this compound and its derivatives. For the closely related trineophyltin deuteride, chromatographic purification was successfully employed, resulting in a 93% yield of the pure compound. datapdf.com The choice of stationary phase can vary, with both silica (B1680970) gel and neutral alumina (B75360) being used for the purification of organotin compounds. nih.govmdpi.org The selection of the eluent system is crucial for achieving good separation.

Crystallization is another valuable technique for purifying solid organotin compounds. Trineophyltin hydroxide, a related compound, has been successfully purified by recrystallization from heptane. lookchem.com Given that this compound is a solid, recrystallization from a suitable solvent is a viable method for obtaining a highly pure product. The choice of solvent will depend on the solubility profile of the hydride.

The purity of the final product can be assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn NMR) and Infrared (IR) spectroscopy, which can confirm the presence of the characteristic Sn-H bond. datapdf.comnih.gov

Reactivity and Mechanistic Investigations of Trineophyltin Hydride

Hydrostannation Reactions

Trineophyltin hydride is a versatile reagent in organic synthesis, particularly in hydrostannation reactions, which involve the addition of the tin-hydrogen bond across a carbon-carbon multiple bond. The steric bulk of the three neophyl groups—PhC(CH₃)₂CH₂—attached to the tin atom significantly influences the reactivity and stereoselectivity of these additions. The mechanism of hydrostannation can be directed down either a radical or a metal-catalyzed pathway, depending on the reaction conditions, leading to different stereochemical outcomes.

Radical-Initiated Hydrostannation Mechanisms

Hydrostannation of unsaturated compounds with this compound can proceed via a free-radical chain mechanism. This pathway is typically favored in the absence of a metal catalyst and is often initiated by radical initiators or photochemical methods. The radical addition of this compound to alkynes and alkenes is a well-established method for the synthesis of vinylstannanes and alkylstannanes, respectively.

The radical hydrostannation process begins with an initiation step, where a radical initiator, upon thermal or photochemical decomposition, generates a radical (In•). This initiator radical then abstracts the hydrogen atom from this compound to form the trineophyltin radical ((Neo)₃Sn•).

Initiation:

Initiator → 2 In•

In• + (Neo)₃SnH → In-H + (Neo)₃Sn•

The propagation phase consists of a two-step chain reaction. First, the newly formed trineophyltin radical adds to the carbon-carbon multiple bond of the substrate (e.g., an alkyne). This addition generates a vinyl radical intermediate. Subsequently, this vinyl radical abstracts a hydrogen atom from another molecule of this compound, yielding the vinylstannane product and regenerating the trineophyltin radical, which can then continue the chain reaction.

Propagation:

(Neo)₃Sn• + R-C≡C-R' → (Neo)₃Sn-C(R)=C•(R')

(Neo)₃Sn-C(R)=C•(R') + (Neo)₃SnH → (Neo)₃Sn-C(R)=CH(R') + (Neo)₃Sn•

The choice of radical initiator can influence the efficiency and, in some cases, the stereoselectivity of the hydrostannation. Azobisisobutyronitrile (AIBN) is a commonly used thermal initiator for these reactions. sciforum.netresearcher.life Upon heating (typically around 75-80 °C), AIBN decomposes to produce two cyanopropyl radicals and nitrogen gas, initiating the radical chain process described above.

Studies have shown that AIBN-initiated hydrostannations of alkynyl ketones with this compound proceed in good yields (60-88%) for less sterically hindered substrates. researcher.lifenih.gov However, for more hindered ketones, the yields are lower. researcher.lifenih.gov Triethylborane (B153662) (Et₃B) can also be used as a radical initiator, sometimes enabling reactions at lower temperatures. researcher.lifeconicet.gov.ar In certain cases, triethylborane-mediated additions have been reported to offer higher stereoselectivity compared to those initiated by AIBN. conicet.gov.ar For instance, the AIBN-initiated reaction of this compound with methyl propiolate gives a mixture of adducts, whereas the triethylborane-initiated reaction yields a single stereoisomer. conicet.gov.ar

A key feature of the radical hydrostannation of alkynes with this compound is its stereoselectivity. The reaction generally proceeds via an anti-addition pathway, where the trineophylstannyl group and the hydrogen atom add to opposite faces of the triple bond. researchgate.net This results in the preferential formation of the (Z)-stereoisomer from a terminal alkyne or the (E)-isomer from an internal alkyne.

This stereochemical preference is attributed to the geometry of the intermediate vinyl radical, which can isomerize to a more stable trans configuration before hydrogen atom abstraction occurs. This process leads to the thermodynamically favored product. For example, the radical addition of this compound to 1-ethynylcyclohexene, an enyne, results exclusively and quantitatively in the (Z)-isomer, corresponding to an anti-attack on the triple bond. sciforum.net Similarly, hydrostannation of various mono- and disubstituted alkynes under radical conditions stereoselectively yields the anti-addition products in high yields (60-99%). researchgate.net

Table 1: Comparison of Radical vs. Palladium-Catalyzed Hydrostannation of Alkynes with this compound

| Substrate (Alkyne) | Conditions | Yield (%) | Stereochemical Outcome | Source |

|---|---|---|---|---|

| Alkynyl Ketones (general) | Radical (AIBN) | 60-88% | Mixture of isomers, often Z-isomer favored | researcher.lifenih.gov |

| Alkynyl Ketones (general) | PdCl₂(PPh₃)₂ | 80-96% | Syn addition, E-isomer is the major or only product | researcher.lifenih.gov |

| Mono- and Disubstituted Alkynes | Radical (AIBN) | 60-99% | Anti addition | researchgate.net |

| Mono- and Disubstituted Alkynes | PdCl₂(PPh₃)₂ | 60-79% | Syn addition (mixture of regioisomers) | researchgate.net |

| 1-Ethynylcyclohexene | Radical (AIBN) | ~100% | Anti addition, (Z)-isomer only | sciforum.net |

| 1-Ethynylcyclohexene | PdCl₂(PPh₃)₂ | ~100% | Syn addition, mixture of (E)-α and (E)-β isomers | sciforum.net |

Palladium-Catalyzed Hydrostannation Mechanisms

In contrast to the radical pathway, the hydrostannation of alkynes with this compound can be catalyzed by palladium complexes, such as bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]. nih.govresearchgate.net This method is highly effective and offers a different stereochemical outcome, typically resulting in syn-addition products.

The generally accepted mechanism for palladium-catalyzed hydrostannation involves a catalytic cycle with palladium(0) as the active species. mdpi.org The cycle can be described by the following key steps:

Oxidative Addition: The cycle begins with the oxidative addition of this compound to a low-valent palladium(0) complex (LₙPd⁰). This step forms a palladium(II) hydride intermediate [(L)ₙPd(H)(Sn(Neo)₃)]. mdpi.org

Alkyne Coordination and Insertion (Hydropalladation): The alkyne substrate then coordinates to the palladium(II) center. This is followed by the migratory insertion of the alkyne into the palladium-hydride bond. This hydropalladation step is typically a syn-addition, forming a vinylpalladium(II) intermediate. The regioselectivity of this insertion is influenced by both steric and electronic factors of the alkyne substituents. mdpi.org

Reductive Elimination: The final step is the reductive elimination of the vinylstannane product from the vinylpalladium(II) intermediate. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The stereochemistry established in the syn-hydropalladation step is retained, leading to the formation of the syn-addition product. mdpi.org

Studies on the palladium-catalyzed hydrostannation of alkynyl ketones and other substituted alkynes with this compound show that these reactions proceed in high yields (often 80-96%) and with excellent regio- and stereoselectivity, favoring the syn-adducts. nih.govresearchgate.net For example, in the addition to alkynyl ketones, the (E)-adducts, resulting from a syn-attack, were the exclusive or predominant products. researcher.lifenih.gov The steric bulk of the trineophyltin group plays a significant role in directing the regiochemistry of the addition. mdpi.org

Ligand Effects on Catalytic Activity

The catalytic activity in reactions involving this compound is significantly influenced by the nature of the ligands, both on the tin atom and on the metal catalyst. The three bulky neophyl groups [(PhC(CH₃)₂CH₂)₃] attached to the tin atom are themselves ligands that sterically hinder the metal center. This steric bulk has a profound effect on the reactivity and selectivity of its reactions. conicet.gov.ar

In palladium-catalyzed hydrostannation, the ligands on the palladium complex play a crucial role. For instance, catalysts like bis(triphenylphosphine)palladium(II) chloride are commonly used to facilitate the addition of this compound to alkynes and related compounds. nih.govresearcher.life The choice of catalyst and the steric properties of its ligands can dramatically influence the reaction's outcome. It has been observed that altering the catalyst, particularly by increasing the steric bulk of the phosphine (B1218219) ligands (e.g., using Cy₃P•HBF₄), can lead to a reversal in the regioselectivity of the hydrostannation of terminal alkynes. researchgate.net This is likely due to steric considerations during the hydrometallation step of the catalytic cycle. researchgate.netmdpi.org The electronic properties of the ligands also have an effect; electron-withdrawing groups on the catalyst can impact reactivity. osti.govchemrxiv.org The interplay between the bulky this compound and the ligands on the palladium catalyst thus provides a means to control the regiochemical and stereochemical course of the addition reaction.

Stereochemical Outcomes of Palladium-Catalyzed Additions (e.g., Syn Addition)

A consistent and synthetically valuable feature of palladium-catalyzed hydrostannation reactions with this compound is their stereochemical outcome. These reactions reliably proceed through a syn-addition mechanism, where the hydride and the stannyl (B1234572) group are delivered to the same face of the alkyne triple bond. mdpi.org This results in the formation of vinylstannanes with a specific, predictable geometry.

This syn-addition stereochemistry has been observed across various substrates:

The reaction of this compound with substituted propargyl alcohols in the presence of a palladium catalyst invariably leads to the corresponding allylstannanes, following a syn-addition pathway with good to excellent yields. researchgate.netresearchgate.net

Similarly, the palladium-catalyzed addition to alkynones, using bis(triphenylphosphine)palladium(II) chloride, produces the (E)-adducts as the exclusive or major products, which is consistent with a syn attack on the triple bond. nih.govresearcher.life

Additions to other mono- and disubstituted alkynes also yield mixtures of syn-adducts in good yields (60-79%). researchgate.net

The mechanism is understood to involve the oxidative addition of the Sn-H bond to the Pd(0) catalyst, followed by hydropalladation of the alkyne and subsequent reductive elimination, which locks in the syn stereochemistry. mdpi.org

Triethylborane-Initiated Hydrostannation

Triethylborane (Et₃B) serves as an effective radical initiator for the hydrostannation of alkynes with this compound, offering a stereoselective pathway that is complementary to palladium-catalyzed methods. conicet.gov.ar This method allows for reactions to be carried out at room temperature or even as low as -78 °C. conicet.gov.ar

The key characteristic of triethylborane-initiated hydrostannation is that it proceeds via a radical mechanism, which results in a stereoselective anti-addition of the tin hydride across the triple bond. conicet.gov.arresearchgate.net This outcome is in direct contrast to the syn-addition observed in palladium-catalyzed reactions. For certain substrates, such as methyl propiolate and 3-butyn-2-one, the use of triethylborane leads to the formation of a single stereoisomer, whereas initiation with azobisisobutyronitrile (AIBN) can result in a mixture of adducts. conicet.gov.ar

However, the efficiency of triethylborane-initiated additions can be substrate-dependent. While the radical hydrostannation of less hindered alkynones proceeds with moderate yields, the reaction gives lower yields with more sterically hindered ketones, and in some cases, no addition products are detected at all. nih.govresearcher.life

Regioselectivity in Hydrostannation

The regioselectivity of the hydrostannation of unsymmetrical alkynes with this compound is a critical aspect, determining which carbon atom of the triple bond forms a bond with the tin atom and which with the hydrogen. This selectivity is highly dependent on the reaction conditions (palladium-catalyzed vs. radical) and the substrate structure.

In the palladium-catalyzed hydrostannation of terminal alkynes (RC≡CH), a mixture of regioisomers is often obtained: the α-adduct (tin on the internal carbon) and the β-adduct (tin on the terminal carbon). mdpi.org The distribution of these isomers is governed by a combination of steric and electronic factors. mdpi.org The bulky trineophyltin group and the substituent on the alkyne direct the approach to the palladium center. mdpi.org For instance, in the addition to alkynyl ketones, the reaction shows excellent regioselectivity, leading predominantly to the α-adducts. nih.govresearcher.life

Under radical conditions initiated by triethylborane or AIBN, the addition to terminal alkynes also proceeds with high regioselectivity, but the orientation can differ from the palladium-catalyzed route. conicet.gov.arresearchgate.net

The hydrostannation of internal alkynes has also been investigated. The reaction of this compound with internal alkynes like diphenylacetylene (B1204595) and dimethyl acetylenedicarboxylate (B1228247) can be achieved under both radical and palladium-catalyzed conditions. conicet.gov.arresearchgate.net

Radical Conditions : Using AIBN or triethylborane as an initiator, the hydrostannation of internal alkynes proceeds stereoselectively to give products resulting from anti-addition. conicet.gov.arresearchgate.net

Palladium-Catalyzed Conditions : In the presence of bis(triphenylphosphine)palladium (B8599230) dichloride, the addition to internal alkynes gives mixtures of the syn-adducts. researchgate.net

The regioselectivity in the addition to unsymmetrical internal alkynes, such as methyl and ethyl phenylpropiolates, is influenced by the electronic and steric nature of the two different substituents on the alkyne. conicet.gov.ar

| Alkyne Type | Condition | Stereochemistry | Primary Product Type | Yield Range | Reference |

|---|---|---|---|---|---|

| Terminal/Internal | Palladium-Catalyzed [(PPh₃)₂PdCl₂] | Syn-addition | (E)-vinylstannanes | 60-96% | nih.govresearcher.liferesearchgate.netmdpi.org |

| Terminal/Internal | Radical (AIBN) | Anti-addition | (Z)-vinylstannanes | 60-99% | conicet.gov.arresearchgate.net |

| Terminal/Internal | Radical (Triethylborane) | Anti-addition | (Z)-vinylstannanes | Lower than AIBN, substrate dependent | conicet.gov.arnih.govresearcher.life |

Hydrogen Transfer Reactions

Beyond its use in hydrostannation, this compound functions as a hydrogen transfer agent for the reduction of various functional groups. In these reactions, the Sn-H bond is cleaved to provide a hydrogen atom or a hydride equivalent. vdoc.pub

One notable application is in the chemo- and stereoselective reduction of 6,6-dihalopenicillanates. researchgate.net this compound demonstrates higher stereoselectivity in these reductions compared to the less bulky tributyltin hydride, highlighting the influence of the neophyl groups. researchgate.net

This compound is also employed in tandem radical cyclization reactions. scielo.br In these processes, an initial radical addition is followed by a cyclization step. The final, crucial step is the transfer of a hydrogen atom from the this compound to the cyclic radical intermediate, which terminates the sequence and yields the cyclized product. scielo.br The steric bulk of the trineophyltin group can enhance the selectivity of this hydrogen transfer step. scielo.br However, due to significant steric hindrance, this compound may fail to react with certain sterically demanding substrates, such as β-substituted methyl propenoates, where the bulky trineophylstannyl radical cannot easily approach the double bond. scielo.br

Relative Hydrogen Transfer Rates

The rate at which an organotin hydride transfers a hydrogen atom is a critical factor in its effectiveness as a reducing agent in radical reactions. While specific kinetic data for the hydrogen transfer rate of this compound is not extensively detailed in the provided search results, its reactivity can be inferred from comparative studies. The steric bulk of the neophyl groups is a dominant factor, suggesting that the approach of the hydride to a radical center is slower compared to less hindered hydrides. scielo.br This slower reaction rate, a consequence of steric hindrance, can lead to higher selectivity in certain reactions. scielo.br

Studies on the hydrostannation of unsaturated diesters have indicated that reactions with this compound require significantly longer reaction times compared to tributyltin hydride and triphenyltin (B1233371) hydride. scielo.br For instance, the hydrostannation of certain diesters with this compound took 72 hours, whereas the same reaction with tributyltin hydride was complete in 24-48 hours. scielo.br This suggests that the steric volume of the organotin hydride is a key factor governing the reaction rate. scielo.br

Comparison with Other Organotin Hydrides (e.g., Tributyltin Hydride, Triphenyltin Hydride)

The reactivity of this compound is often compared with more commonly used organotin hydrides like tributyltin hydride and triphenyltin hydride to highlight the influence of steric bulk on reaction outcomes.

In the reduction of (pivaloyloxy)methyl 6,6-dihalopenicillanates, this compound demonstrates superior chemo- and diastereoselectivity compared to tributyltin hydride. datapdf.com This enhanced selectivity is attributed to the bulky nature of the trineophyltin radical, which favors the donation of a hydrogen atom to the less sterically hindered face of the intermediate penicillin radical. datapdf.com

Similarly, in the cyclohydrostannation of certain unsaturated diesters, this compound exhibits higher diastereoselectivity. scielo.br While tributyltin hydride and triphenyltin hydride also yield cyclized products, the slow attack and large size of the trineophyltin group combine to afford a higher proportion of a single diastereomer. scielo.br However, the steric bulk of this compound can also be a limiting factor, as it fails to react with more sterically crowded substrates where less hindered hydrides are effective. scielo.br

The reaction of various triorganotin hydrides with TADDOL unsaturated diesters showed that while trimethyl-, tributyl-, and triphenyltin hydrides react to form cyclohydrostannation products, the outcome with this compound can be different, underscoring the impact of the ligand's steric volume. researchgate.net

Table 1: Comparison of Reaction Times for Hydrostannation of Unsaturated Diesters

| Organotin Hydride | Substrate | Reaction Time (hours) |

|---|---|---|

| Tributyltin Hydride | Less Substituted Diesters (1 & 2) | 24 |

| Tributyltin Hydride | More Crowded Diesters (3 & 4) | 48 |

| Triphenyltin Hydride | Diesters 1-3 | 48 |

| Triphenyltin Hydride | Diester 4 | 72 |

| This compound | Diesters 1 & 2 | 72 |

| This compound | Diesters 3 & 4 | No Reaction (after 96h) |

Data sourced from a study on the synthesis of organotin substituted tricyclic macrodiolides. scielo.br

Reduction of Organic Functionalities

This compound is an effective reducing agent for a variety of organic functional groups, often proceeding with high selectivity.

Chemo- and Stereoselective Reductions (e.g., Dihalopenicillanates)

A significant application of this compound is in the chemo- and stereoselective reduction of 6,6-dihalopenicillanates. cdnsciencepub.comgoogle.comconicet.gov.ar Research has shown that this compound can selectively reduce one halogen atom over another and control the stereochemistry at the C-6 position. datapdf.comcdnsciencepub.com For example, the reduction of (pivaloyloxy)methyl (6R)-6-bromo-6-chloropenicillanate and (6R)-6-bromo-6-iodopenicillanate with this compound yields the corresponding 6β-halopenicillanates with high selectivity. cdnsciencepub.comarkat-usa.org

The high diastereoselectivity observed in these reductions is a direct consequence of the steric bulk of the this compound. datapdf.com The large neophyl groups direct the approach of the hydrogen atom to the less hindered si face of the intermediate radical at the C-6 position of the penicillanate. datapdf.com This level of stereocontrol is notably higher than that achieved with the less bulky tributyltin hydride. datapdf.comcore.ac.uk

Reduction of Haloketones

This compound and its deuterated analogue, trineophyltin deuteride (B1239839), have been successfully employed in the reduction of α-halo ketones. datapdf.comarkat-usa.org For instance, the reactions of trineophyltin deuteride with α-bromoacetophenone and α-bromo-2-acetonaphthone result in the formation of the corresponding deuterated ketones in excellent yields. datapdf.com This demonstrates the utility of this compound and its derivatives in the clean and efficient dehalogenation of ketones. The general mechanism for the reduction of α-halo ketones involves the formation of an enolate intermediate. wikipedia.org

Applications of Trineophyltin Hydride in Stereoselective Organic Synthesis

Formation of Vinylstannanes

The addition of trineophyltin hydride across the carbon-carbon triple bond of alkynes is a direct and effective method for the synthesis of vinylstannanes. The stereochemical outcome of this hydrostannation reaction is highly dependent on the reaction conditions, allowing for the selective formation of either (E)- or (Z)-vinylstannanes.

Stereoselective Synthesis of (E)-Vinylstannanes

The synthesis of (E)-vinylstannanes using this compound is typically achieved through palladium-catalyzed hydrostannation. This method generally proceeds via a syn-addition of the tin hydride to the alkyne, resulting in the formation of the (E)-isomer. The palladium catalyst, often bis(triphenylphosphine)palladium(II) chloride, facilitates the reaction, leading to good yields of the desired product. nih.govacs.org For instance, the palladium-catalyzed addition of this compound to terminal alkynes has been shown to produce mixtures of syn adducts. researchgate.net

In some cases, radical addition conditions can also lead to the formation of (E)-isomers. For example, the radical addition of this compound to phenylacetylene (B144264) and diphenylacetylene (B1204595) has been reported to stereoselectively yield the corresponding (E)-vinylstannanes. semanticscholar.org

Table 1: Examples of (E)-Vinylstannane Synthesis with this compound

| Alkyne Substrate | Reaction Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Phenylacetylene | Radical conditions | (E)-1-Trineophylstannyl-2-phenylethene | N/A | semanticscholar.org |

| Diphenylacetylene | Radical conditions | (E)-1-Trineophylstannyl-1,2-diphenylethene | N/A | semanticscholar.org |

| Various Alkynes | PdCl₂(PPh₃)₂ | Mixture of syn adducts | 60-79 | researchgate.net |

Stereoselective Synthesis of (Z)-Vinylstannanes

The stereoselective synthesis of (Z)-vinylstannanes using this compound is predominantly achieved under radical-initiated conditions. researchgate.net The hydrostannation under these conditions typically proceeds through an anti-addition mechanism, leading to the formation of the (Z)-isomer as the major product. researchgate.net Common radical initiators for this transformation include azobisisobutyronitrile (AIBN). The reaction of this compound with various mono- and disubstituted alkynes under radical conditions has been shown to stereoselectively afford the corresponding (Z)-vinylstannanes in good to excellent yields, ranging from 60% to 99%. researchgate.net

Table 2: Stereoselective Synthesis of (Z)-Vinylstannanes via Radical Hydrostannation

| Alkyne Type | Reaction Conditions | Stereochemistry | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Mono- and Disubstituted Alkynes | Radical initiator | anti-addition | 60-99 | researchgate.net |

Regioselective Vinylstannane Formation

The regioselectivity of vinylstannane formation in the hydrostannation of unsymmetrical alkynes is a critical aspect, and the use of this compound can influence the outcome. In palladium-catalyzed reactions, the regioselectivity is influenced by both electronic and steric factors. mdpi.org The bulky trineophyltin group can direct the addition to the less sterically hindered carbon of the alkyne. mdpi.org

Interestingly, the choice of phosphine (B1218219) ligands on the palladium catalyst can dramatically influence the regiochemistry of the hydrostannation of terminal alkynes. While the use of this compound itself may not have a significant effect on regioselectivity compared to other triorganotin hydrides, the combination of the tin hydride with bulky phosphine ligands on the catalyst can lead to a reversal of regioselectivity, favoring the formation of the β-(E)-constitutional isomer. researchgate.net This highlights the interplay between the steric properties of both the tin hydride and the catalyst in controlling the regiochemical outcome of the reaction.

Synthesis of Stannyl (B1234572) Enones

Stannyl enones are valuable synthetic intermediates, and their preparation via the hydrostannation of alkynyl ketones with this compound has been well-studied. Both palladium-catalyzed and free-radical methods have been successfully employed, offering access to these compounds with high levels of regio- and stereocontrol. A significant advantage of using this compound is the enhanced stability of the resulting stannyl enones compared to their trimethyl- and tributylstannyl counterparts, which facilitates their purification by column chromatography. nih.govacs.orgresearcher.life

Palladium-Catalyzed Stannyl Enone Synthesis

The palladium-catalyzed hydrostannation of alkynyl ketones with this compound provides a highly efficient and stereoselective route to stannyl enones. nih.govacs.org Using bis(triphenylphosphine)palladium(II) chloride as the catalyst, the addition of this compound to various ynones proceeds in very high yields, typically ranging from 80% to 96%. nih.govacs.orgresearcher.life These reactions exhibit excellent regio- and stereochemistry, with a strong preference for the formation of α-adducts. nih.govacs.orgresearcher.life Furthermore, the reaction proceeds via a syn-addition, leading predominantly to the (E)-isomer of the stannyl enone. nih.govresearcher.life In many cases, the (E)-adduct is the exclusive or major product. nih.govresearcher.life

Table 3: Palladium-Catalyzed Synthesis of Stannyl Enones

| Ynone Substrate | Catalyst | Product Type | Yield (%) | Stereoselectivity | Reference(s) |

|---|---|---|---|---|---|

| Various Ynones | (PPh₃)₂PdCl₂ | α-adducts | 80-96 | (E)-isomers predominate | nih.govacs.orgresearcher.life |

Free Radical Stannyl Enone Synthesis

Free radical-mediated hydrostannation of alkynyl ketones with this compound offers an alternative pathway to stannyl enones. The outcome of these reactions is highly dependent on the radical initiator used. When azobisisobutyronitrile (AIBN) is employed as the initiator, the hydrostannation of less hindered ynones proceeds in good yields, ranging from 60% to 88%. nih.govresearcher.life However, for more sterically hindered ketones, the yields are generally lower. nih.govresearcher.life

In contrast, when triethylboron is used to initiate the radical addition, the yields are typically lower than those observed with AIBN. nih.govresearcher.life For some highly hindered ynones, no addition product is detected with triethylboron initiation. nih.govresearcher.life The stereoselectivity of the free-radical addition can be variable, with the formation of both (E)- and (Z)-isomers observed, and in some cases, the (Z)-adduct, resulting from an anti-addition, can be the predominant product. acs.org

Table 4: Free Radical Synthesis of Stannyl Enones

| Ynone Substrate | Radical Initiator | Yield (%) | Observations | Reference(s) |

|---|---|---|---|---|

| Less Hindered Ynones (2-5) | AIBN | 60-88 | Good yields | nih.govresearcher.life |

| More Hindered Ynones (6, 7-9) | AIBN | Lower yields | Steric hindrance affects yield | nih.govresearcher.life |

| Ynones (2-6) | Triethylboron | Lower yields than AIBN | - | nih.govresearcher.life |

| Ynones (7-9) | Triethylboron | No addition product | High steric hindrance | nih.govresearcher.life |

Cyclohydrostannation Reactions

Cyclohydrostannation is a powerful synthetic method that involves the intramolecular cyclization and hydrostannation of a substrate, typically a di-unsaturated compound, in a single tandem process. scielo.br These reactions are generally radical-mediated, often initiated by azobisisobutyronitrile (AIBN), and result in the formation of heterocyclic structures containing a tin atom within the ring. scielo.brsciforum.net The radical addition of triorganotin hydrides (R₃SnH) to unsaturated diesters can yield stannylated macrocycles with high stereoselectivity through a tandem mechanism. scielo.bracs.org Among various organotin hydrides, this compound has emerged as a particularly effective reagent for achieving high levels of stereocontrol in these transformations, largely due to its significant steric bulk. scielo.brsemanticscholar.org The reaction involves the addition of a triorganotin radical to one unsaturated group, followed by an intramolecular cyclization onto the second unsaturated group, and finally, a hydrogen transfer from the organotin hydride to the resulting cyclic radical. sciforum.net

The reaction of this compound with suitable di-unsaturated substrates, such as acyclic dienoates, leads to the formation of stannylated macrocycles in good to excellent yields. For instance, the radical-initiated addition of this compound to unsaturated diesters of chiral diols like (11R,12R)-9,10-dihydro-9,10-ethaneanthracene-11,12-dimethanol or TADDOL derivatives effectively produces macrodiolides. scielo.brconicet.gov.ar These reactions typically proceed with an average yield of around 80%. scielo.brscielo.br

The process is initiated under free-radical conditions, for example, at 75 °C in toluene (B28343) with AIBN as the initiator. scielo.br The hydrostannation of a dimethacrylate derived from a C₂ symmetric diol with this compound required 72 hours to complete, yielding the corresponding 11-membered stannylated macrodiolide. scielo.br Similarly, cyclohydrostannation of various TADDOL dipropenoates and di-2-butenoates with this compound successfully produced macrocyclization products. conicet.gov.ar In these reactions, neither products of double hydrostannation nor cyclopolymerization are typically observed, highlighting the efficiency of the intramolecular cyclization step. sciforum.net

Table 1: Cyclohydrostannation of Unsaturated Diesters with this compound

| Substrate (Diester) | Time (h) | Yield (%) | Diastereomer Distribution (%) | Product No. | Reference |

| Diacrylate of (11R,12R)-diol | 72 | 78 | 65:35 | 10ab | scielo.br |

| Dimethacrylate of (11R,12R)-diol | 72 | 81 | 62:17:13:8 | 13a-d | scielo.brsemanticscholar.org |

| TADDOL Diacrylate | 1 | 80 | 100 | 27 | conicet.gov.ar |

| TADDOL Dimethacrylate | 48 | 60 | 89:7:4 | 22a-c | conicet.gov.ar |

A key feature of cyclohydrostannation reactions involving this compound is the high degree of diastereoselectivity observed in the products. scielo.brconicet.gov.ar This stereocontrol is a direct consequence of both the substrate's inherent structure and the unique properties of the organotin reagent.

The structure of the unsaturated diester substrate plays a critical role in determining the stereochemical outcome of the cyclohydrostannation. The addition of this compound to a diacrylate substrate, which leads to the formation of a single new stereogenic center, results in a mixture of two diastereomers. scielo.br In contrast, the reaction with a dimethacrylate substrate creates two new stereocenters, and a mixture of four diastereomers is typically expected and observed. scielo.brscielo.br

Furthermore, the steric hindrance on the substrate can dramatically affect reactivity. This compound, owing to its bulk, fails to react with more sterically crowded diesters, such as di-2-methyl- and di-2-phenylcinnamates, even after extended reaction times of 96 hours. scielo.br This lack of reactivity is attributed to the steric blocking effect exerted by the substituents on the substrate, which prevents the approach of the bulky trineophylstannyl radical. scielo.brscielo.brsemanticscholar.org This effect has also been noted in its inability to add to certain β-substituted methyl propenoates and (S)-BINOL unsaturated diesters under free radical conditions. scielo.brsciforum.net

The significant steric bulk of the trineophyltin group is considered the dominant factor governing the high diastereoselectivity in these cyclization reactions. scielo.brsemanticscholar.org When compared to less bulky organotin hydrides like tri-n-butyltin hydride or triphenyltin (B1233371) hydride, this compound consistently produces a higher proportion of one diastereomer. scielo.br

For example, in the hydrostannation of a specific dimethacrylate diester, the addition of tri-n-butyltin hydride resulted in a mixture where the major diastereomer constituted 48% of the product. scielo.brsemanticscholar.org The reaction with triphenyltin hydride yielded a major isomer at 37%. scielo.brsemanticscholar.org However, when this compound was used under the same conditions, one diastereomer was formed in a significantly higher proportion of 62%. scielo.brsemanticscholar.org This enhanced selectivity suggests that the combination of a slower attack rate and the large size of the neophyl substituents work in concert to achieve a more selective cyclohydrostannation. scielo.brsemanticscholar.org In some cases with highly specific TADDOL-derived substrates, the cyclohydrostannation with this compound can proceed with complete diastereoselectivity, affording only a single diastereomer. conicet.gov.ar

The high stereoselectivity observed in these reactions is consistent with a radical tandem cyclohydrostannation mechanism. scielo.brscielo.brresearchgate.net The process is typically initiated by a radical initiator like AIBN, which generates a trineophylstannyl radical (Neo₃Sn•) from the this compound.

The proposed mechanism involves the following steps:

Initial Radical Addition: The nucleophilic trineophylstannyl radical adds to one of the electron-deficient carbon-carbon double bonds of the unsaturated diester, forming an intermediate alkyl radical. sciforum.net

Intramolecular Cyclization: This newly formed radical then undergoes an intramolecular addition to the second olefinic group within the same molecule. sciforum.net This ring-closing step results in the formation of a macrocyclic radical. conicet.gov.ar This is typically an endo-cyclization. sciforum.net

Hydrogen Atom Transfer: The final step is the abstraction of a hydrogen atom from a molecule of this compound by the macrocyclic radical. sciforum.net This regenerates the trineophylstannyl radical, which can propagate the chain reaction, and yields the final stannylated macrocycle product. sciforum.net

Diastereoselectivity in Cyclohydrostannation

Further Transformations of Organotin Adducts

The stannylated macrocycles produced via cyclohydrostannation are not merely synthetic endpoints but serve as versatile intermediates for further chemical transformations. A significant application is the removal of the organotin moiety to generate purely organic macrocyclic structures, often with retention of the stereochemistry established during the cyclization.

A common subsequent reaction is the reduction of the organotin macrocycle. For example, the diastereomerically pure stannylated macrolides can be treated with reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net This process cleaves the tin-carbon bond and reduces the ester functionalities, affording optically active macrocyclic diols in high yield. researchgate.net Another pathway involves the oxidation of the chlorodiorganotin-substituted macrocycles with hydrogen peroxide, which yields the tin-free macrocycle. conicet.gov.ar These transformations underscore the synthetic utility of this compound in stereoselective synthesis, enabling access to complex, chiral macrocyclic architectures from acyclic precursors.

Stille Coupling Reactions

The Stille reaction is a versatile carbon-carbon bond-forming reaction that couples an organostannane with an organic halide or triflate, catalyzed by a palladium complex. This compound is instrumental in the stereoselective synthesis of vinylstannanes, which are key intermediates for these coupling reactions. The bulky trineophyl groups on the tin atom influence the stereoselectivity of the hydrostannation of alkynes, leading to the formation of specific vinylstannane isomers. These vinylstannanes, despite their steric bulk, demonstrate reactivity in Stille couplings comparable to that of other vinyltriorganostannanes. doubtnut.com

The palladium-catalyzed hydrostannation of alkynes with this compound typically proceeds with syn-stereoselectivity. conicet.gov.ar The resulting vinylstannanes can then be coupled with various organic electrophiles. For instance, trineophylstannylvinyl esters undergo Stille coupling with unsaturated acyl chlorides to produce 4-oxo-2,5-dienes in good yields. conicet.gov.ar Similarly, the reaction of Z-di- and trisubstituted vinyl iodides with trineophylvinylstannanes provides a route to polysubstituted butadienes. conicet.gov.ar

Furthermore, a "one-pot" procedure involving the radical addition of this compound to an enyne, followed by a Diels-Alder reaction, yields allyltin (B8295985) compounds. These can subsequently undergo Stille coupling with aryl halides to form aryl-substituted bicyclic compounds in moderate to good yields. conicet.gov.ar

Table 1: Examples of Stille Coupling Reactions with this compound-Derived Vinylstannanes

| Organostannane Reactant | Coupling Partner | Product Type | Yield (%) |

|---|---|---|---|

| Trineophylstannylvinyl esters | Unsaturated acyl chlorides | 4-Oxo-2,5-dienes | 60-77% conicet.gov.ar |

| Trineophylvinylstannanes | Z-di- and trisubstituted vinyl iodides | Polysubstituted butadienes | 40-60% conicet.gov.ar |

| Allyltin compound from this compound | Aryl halides | Aryl substituted bicyclic compounds | 48-85% conicet.gov.ar |

Iododestannylation Reactions

Iododestannylation is a reaction where the carbon-tin bond in an organostannane is cleaved by iodine to form a carbon-iodine bond. This transformation is particularly useful for the synthesis of vinyl iodides from vinylstannanes, which are themselves important precursors for various cross-coupling reactions.

While direct and detailed research findings on the iododestannylation of vinylstannanes specifically derived from this compound are not extensively documented in the reviewed literature, the reactivity of similar bulky vinylstannanes suggests this transformation is feasible. For instance, the iododestannylation of (Z)-1-triptycyldimethylstannyl-1,2-diphenylethene, a vinylstannane with a similarly bulky triptycyl group, proceeds quantitatively to furnish the corresponding (Z)-1-iodo-1,2-diphenylethene. doubtnut.com This reaction is carried out by treating the vinylstannane with iodine in a solvent such as dichloromethane (B109758) at room temperature. conicet.gov.ar

The general transformation can be represented as follows:

R₃Sn-CR¹=CR²R³ + I₂ → I-CR¹=CR²R³ + R₃SnI

Given the established reactivity of other sterically hindered vinylstannanes, it is reasonable to infer that trineophylvinylstannanes would undergo iododestannylation under similar conditions to produce the corresponding vinyl iodides. This would provide a stereospecific route to functionalized vinyl iodides, preserving the geometry of the double bond established during the initial hydrostannation with this compound.

Table 2: General Scheme for Iododestannylation of a Vinylstannane

| Reactant 1 | Reactant 2 | Product 1 | Product 2 |

|---|---|---|---|

| Vinylstannane | Iodine (I₂) | Vinyl iodide | Organotin iodide |

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the elucidation of the structure of trineophyltin hydride. By analyzing the spectra of various active nuclei such as ¹H, ¹³C, and ¹¹⁹Sn, a comprehensive picture of the molecule's connectivity and stereochemistry can be obtained.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides information on the different types of protons and their chemical environment. The spectrum is characterized by signals corresponding to the aromatic protons of the phenyl groups, the methyl protons, the methylene (B1212753) protons of the neophyl group, and the crucial hydride proton directly bonded to the tin atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound offers a detailed view of the carbon skeleton. Each unique carbon atom in the neophyl ligand gives rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its proximity to the electropositive tin atom.

Similar to the ¹H NMR data, detailed ¹³C NMR data for this compound is best represented by the data available for its deuterated counterpart. datapdf.com The carbon chemical shifts are influenced by the through-bond coupling to the tin nucleus, which provides valuable structural information.

A representative set of ¹³C NMR data for the neophyl moiety in a trineophyltin derivative is presented in the table below, based on data for trineophyltin deuteride (B1239839). datapdf.com

| Carbon Atom | Chemical Shift (δ) [ppm] |

| C-Sn | 30.42 |

| C(CH₃)₂ | 37.68 |

| C(CH₃)₂ | 32.37 |

| C-phenyl (ipso) | 151.11 |

| C-phenyl (ortho, meta, para) | 128.28, 125.70, 125.62 |

Note: The chemical shifts are for trineophyltin deuteride in C₆D₆ and are expected to be very similar for this compound.

¹¹⁹Sn NMR Spectroscopy

¹¹⁹Sn NMR spectroscopy is a powerful technique for directly probing the environment of the tin atom. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the nature and number of substituents attached to it. For this compound, the ¹¹⁹Sn NMR spectrum typically shows a single resonance, which can be a multiplet in a proton-coupled spectrum due to coupling with the hydride proton.

The ¹¹⁹Sn chemical shift for trineophyltin deuteride has been reported to be -156 ppm (relative to Me₄Sn) in C₆D₆. datapdf.com The spectrum appears as a triplet due to coupling with the deuterium (B1214612) nucleus (I=1). datapdf.com For this compound, a similar chemical shift is expected, and in some instances, the presence of the hydride as an impurity in deuteride samples has been detected by a distinct ¹¹⁹Sn NMR signal. datapdf.com In reaction monitoring, the disappearance of the signal corresponding to this compound and the appearance of new signals for the tin-containing products can be observed. For instance, in a hydrostannation reaction, the ¹¹⁹Sn NMR chemical shift of the resulting vinylstannane product was observed at -81.50 ppm. semanticscholar.org

²⁹Si NMR Spectroscopy (for silicon-containing analogues)

For silicon-containing analogues of this compound, such as tris[(phenyldimethylsilyl)methyl]tin hydride, ²⁹Si NMR spectroscopy provides valuable information about the silicon environment. The chemical shift of the ²⁹Si nucleus is influenced by the substituents on the silicon atom and its proximity to the tin center.

The synthesis and full spectroscopic characterization, including ²⁹Si NMR, of compounds like tris[(phenyldimethylsilyl)methyl]tin hydride have been reported, highlighting the utility of this technique in characterizing these complex molecules. cdnsciencepub.com

Coupling Constant Analysis (ⁿJ(Sn,H), ⁿJ(Sn,C))

The analysis of spin-spin coupling constants between tin and protons (ⁿJ(Sn,H)) or tin and carbon (ⁿJ(Sn,C)) provides profound insight into the bonding and structure of organotin compounds. The magnitude of these coupling constants is dependent on the number of bonds (n) separating the coupled nuclei, the hybridization of the involved atoms, and the stereochemical relationship between them.

¹J(¹¹⁹Sn,¹H): The one-bond coupling constant between the tin and the directly attached hydride proton is a particularly informative parameter. Its magnitude is directly related to the s-character of the Sn-H bond. For trineophyltin deuteride, the ¹J(¹¹⁹Sn,²D) coupling constant has been measured as 508.0 Hz. datapdf.com Given the gyromagnetic ratios of protons and deuterons, the corresponding ¹J(¹¹⁹Sn,¹H) in this compound can be estimated to be significantly larger, typically in the range of 1500-2000 Hz for triorganotin hydrides.

ⁿJ(¹¹⁹Sn,¹³C): The coupling between tin and carbon atoms over one, two, or three bonds provides valuable structural information.

¹J(¹¹⁹Sn,¹³C): The one-bond coupling to the alpha-carbon of the neophyl group is typically the largest and is sensitive to the hybridization of the tin and carbon atoms. For trineophyltin deuteride, this has been reported as 345.8 Hz. datapdf.com

²J(¹¹⁹Sn,¹³C) and ³J(¹¹⁹Sn,¹³C): Two- and three-bond couplings are also observed and are useful for confirming assignments in the ¹³C NMR spectrum. For example, in trineophyltin deuteride, a ²J(Sn,C) of 20.1 Hz and a ³J(Sn,C) of both 34.4 Hz and 22.9 Hz have been reported. datapdf.com

The general trend for the magnitude of these coupling constants in organotin compounds is |¹J| > |³J| > |²J|. scielo.br

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for the characterization of this compound, primarily due to the distinctive absorption band of the tin-hydride (Sn-H) bond.

The most characteristic feature in the IR spectrum of this compound is the stretching vibration of the Sn-H bond, which appears as a strong and sharp absorption band. This band is typically observed in the region of 1800 cm⁻¹ . mdpi.org The disappearance of this absorption band is a reliable indicator of the consumption of the hydride in a chemical reaction and is often used to monitor reaction progress. scielo.brsciforum.net The position of this band can be influenced by the steric and electronic nature of the other substituents on the tin atom.

The rest of the IR spectrum displays absorptions corresponding to the neophyl ligands, including C-H stretching vibrations of the aromatic and aliphatic parts, as well as C=C stretching vibrations of the phenyl rings.

Sn-H Absorption Band Analysis

Infrared (IR) spectroscopy is a principal technique for the characterization of this compound, primarily through the identification of the tin-hydrogen (Sn-H) stretching vibration. This absorption band is a highly characteristic and diagnostically significant feature in the IR spectrum of organotin hydrides.

The Sn-H bond gives rise to a distinct, sharp absorption band in a region of the spectrum that is typically free from other common vibrational modes. For this compound, this band is consistently observed at approximately 1800 cm⁻¹. The exact position can be influenced by the solvent and the electronic environment of the tin atom, but it remains a reliable indicator of the presence of the Sn-H functional group.

In synthetic applications, the progress of reactions involving this compound, such as hydrostannation, is frequently monitored by IR spectroscopy. The gradual disappearance of the Sn-H absorption band provides a direct measure of the consumption of the hydride reactant. pg.edu.plorgchemboulder.com This method allows for real-time tracking of the reaction until its completion.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sn-H | Stretching (ν) | ca. 1800 orgchemboulder.com | Strong, Sharp |

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for confirming the molecular weight and elucidating the fragmentation pathways of this compound. In electron ionization mass spectrometry (EI-MS), the molecule undergoes ionization followed by fragmentation, providing a unique fingerprint. While a detailed mass spectrum is found in specialized literature mdpi.com, the fragmentation of this compound is expected to follow patterns characteristic of bulky organotin compounds.

The molecular ion peak (M⁺), corresponding to the intact molecule, would be observed, confirming the molecular weight. A key fragmentation pathway involves the cleavage of the tin-carbon bond, leading to the loss of one of the bulky neophyl groups (C₁₀H₁₃). Another significant fragmentation is the loss of the hydrogen atom attached to the tin.

Commonly expected fragments include:

The molecular ion [ (C₁₀H₁₃)₃SnH ]⁺.

The [ (C₁₀H₁₃)₃Sn ]⁺ fragment, resulting from the loss of a hydrogen radical. This is often a prominent peak.

The [ (C₁₀H₁₃)₂SnH ]⁺ fragment, from the loss of a neophyl radical.

The neophyl cation [ C₁₀H₁₃ ]⁺ itself, which would appear at m/z 133.

Further fragmentation of the tin-containing ions.

The isotopic distribution pattern of tin, with its multiple stable isotopes, provides a definitive confirmation of the presence of tin in the observed fragments.

| Fragment Ion | Proposed Formula | Key Fragmentation Pathway |

|---|---|---|

| [M]⁺ | [ (C₁₀H₁₃)₃SnH ]⁺ | Molecular Ion |

| [M-1]⁺ | [ (C₁₀H₁₃)₃Sn ]⁺ | Loss of H radical |

| [M-133]⁺ | [ (C₁₀H₁₃)₂SnH ]⁺ | Loss of neophyl radical |

| [C₁₀H₁₃]⁺ | [C₁₀H₁₃]⁺ | Neophyl cation |

X-ray Crystallography (for structural elucidation of derivatives)

While this compound itself is not typically analyzed by single-crystal X-ray crystallography due to its physical state, the structural elucidation of its solid derivatives is crucial for understanding the steric and electronic properties of the trineophyltin moiety. X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal by diffracting a beam of incident X-rays. lookchem.com The study of crystalline derivatives such as Trineophyltin chloride, Trineophyltin hydroxide (B78521), and various esters provides invaluable insight into the molecular architecture. researchgate.net

These studies reveal the significant steric bulk imposed by the three neophyl groups surrounding the central tin atom. The neophyl groups, with their phenyl-substituted quaternary carbon, create a highly hindered environment around the tin center. This steric congestion influences the reactivity of the parent hydride, for example, by affecting its ability to approach substrates in chemical reactions. researchgate.net

Crystal structure data from these derivatives confirm the tetrahedral geometry around the four-coordinate tin atom. Bond lengths and angles obtained from these structures are fundamental to computational models and help rationalize the chemical behavior and selectivity observed in reactions involving this compound. researchgate.net For instance, the difficulty in forming higher-coordination species from trineophyltin compounds, a direct consequence of steric hindrance, can be directly visualized and quantified through the analysis of their crystal structures. researchgate.net

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for molecules of the size and complexity of trineophyltin hydride. DFT calculations are employed to investigate the molecule's fundamental properties.

Geometry Optimization and Conformational Analysis

Geometry optimization via DFT allows for the determination of the most stable three-dimensional structure of this compound. For a molecule with bulky, flexible ligands like the neophyl groups (C₆H₅C(CH₃)₂CH₂-), conformational analysis is critical. The rotation around the tin-carbon and various carbon-carbon bonds leads to multiple possible conformers. DFT calculations can identify the global minimum energy conformer and the relative energies of other stable conformers.

The key structural parameters obtained from such an optimization include bond lengths, bond angles, and dihedral angles. The steric repulsion between the three large neophyl groups is expected to cause a significant distortion from an ideal tetrahedral geometry around the central tin atom. This would manifest as widened C-Sn-C angles and potentially elongated Sn-C bonds compared to less hindered tetraorganotins. While specific published data for this compound is scarce, illustrative parameters that would be determined through DFT are shown in the table below.

Illustrative Data from a Hypothetical DFT Geometry Optimization

| Parameter | Typical Value Range | Description |

|---|---|---|

| Bond Length (Sn-H) | 1.6 - 1.8 Å | The length of the tin-hydride bond, crucial for its reactivity. |

| Bond Length (Sn-C) | 2.1 - 2.3 Å | The length of the tin-carbon bond. |

| Bond Angle (C-Sn-C) | 110° - 115° | The angle between the neophyl groups, indicating steric strain. |

| Bond Angle (H-Sn-C) | 90° - 95° | The angle between the hydride and a neophyl group. |

This table is illustrative and shows the type of data generated by DFT calculations. The values are typical for organotin hydrides.

Electronic Structure Analysis

Analysis of the electronic structure provides insight into the molecule's reactivity. DFT calculations are used to determine the distribution of electrons and the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. For organotin hydrides, the HOMO is often associated with the Sn-H bond, making it the site of hydridic or radical hydrogen transfer. The bulky neophyl groups can electronically influence the Sn-H bond, and this effect can be quantified through population analysis methods like Natural Bond Orbital (NBO) analysis, which reveals atomic charges and orbital interactions. In previous studies, it has been noted that the size of organic ligands attached to the tin atom affects reactivity, a factor rooted in the electronic and steric properties of the molecule. semanticscholar.org

Prediction of Reaction Pathways and Transition States

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions involving this compound, such as hydrostannation of alkynes and alkenes. uib.noresearchgate.net By calculating the energies of reactants, products, intermediates, and, crucially, transition states, chemists can predict the most likely reaction mechanisms.

For the radical addition of this compound, DFT can be used to model the initial cleavage of the Sn-H bond to form the trineophyltin radical, the subsequent addition of this radical to a substrate, and the final hydrogen abstraction step. researchgate.net The calculated activation barriers for different pathways (e.g., regio- and stereoisomeric pathways) can explain the selectivities observed in experiments. semanticscholar.org For instance, in reactions with alkynones, the observed regioselectivity can be rationalized by comparing the energies of the transition states leading to α- versus β-addition. uib.no The steric bulk of the neophyl groups is a decisive factor in transition state geometries and energies.

Molecular Dynamics Simulations (for bulky ligand interactions)

While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations allow for the study of the time-dependent behavior of a molecular system. uzh.chgalaxyproject.org For this compound, MD simulations would be particularly insightful for understanding the dynamic nature of the bulky neophyl ligands and their role in shielding the reactive Sn-H bond.

An MD simulation would model the movements of the atoms over time at a given temperature, providing a picture of the conformational landscape the molecule explores. This is crucial for understanding how the flexible neophyl groups can adopt specific conformations to either block or allow access to the tin center during a reaction. This dynamic steric shielding affects the hydride's reactivity and selectivity. While specific MD studies on this compound are not prominent in the literature, the methodology is well-established for studying complex ligand-substrate interactions. uzh.chuniurb.itnih.gov

Quantitative Structure-Activity Relationship (QSAR) for Organotin Hydrides

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with a specific activity, such as reaction rate or biological effect. nih.govnih.govresearchgate.net For a series of organotin hydrides, a QSAR study could be developed to predict their reactivity in, for example, radical reduction reactions.

To build a QSAR model for organotin hydrides, one would need a dataset of different hydrides (R₃SnH) and their experimentally measured activities. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Potential Descriptors for a QSAR Model of Organotin Hydrides

| Descriptor Class | Example Descriptors | Relevance |

| Steric | Molar Volume, Surface Area, Taft Steric Parameter (Es) | Quantifies the bulkiness of the R groups, crucial for accessibility of the Sn-H bond. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges | Describes the electronic nature of the Sn-H bond and its susceptibility to radical or polar reactions. |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Encodes information about the size, shape, and branching of the molecule's carbon skeleton. |

| Thermodynamic | Heat of Formation, Bond Dissociation Energy (Sn-H) | Relates to the energetic feasibility of the reaction, particularly the initial bond-breaking step. |

This table illustrates the types of descriptors used in QSAR studies.

A mathematical equation is then derived to link these descriptors to the observed activity. For this compound, its large steric parameters would likely show a strong correlation with its unique reactivity and selectivity profile within such a model.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems

The development of catalytic systems utilizing trineophyltin hydride is a primary area for future investigation. Traditional radical reactions involving organotin hydrides often require stoichiometric amounts of the tin reagent, leading to concerns about tin toxicity and difficulties in product purification. msu.edu A key goal is to develop methods that employ this compound in catalytic quantities.